Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Beschreibung
Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea. The 3,4-dichlorophenyl substituent on the tetrahydropyrimidine ring distinguishes this compound from other DHPMs, conferring unique electronic and steric properties.
Eigenschaften
Molekularformel |
C14H14Cl2N2O3 |
|---|---|
Molekulargewicht |
329.2 g/mol |
IUPAC-Name |
ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-3-21-13(19)11-7(2)17-14(20)18-12(11)8-4-5-9(15)10(16)6-8/h4-6,12H,3H2,1-2H3,(H2,17,18,20) |
InChI-Schlüssel |
UAPKHFAKGDFSPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)Cl)Cl)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die Synthese von Ethyl-4-(3,4-Dichlorphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat beinhaltet typischerweise eine mehrkomponentige Reaktion. Ein gängiger Syntheseweg beinhaltet die Reaktion von Ethyl-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat mit 3-(3,4-Dichlorphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyd und Monochloressigsäure in Gegenwart von wasserfreiem Natriumacetat in einem Essigsäure-Essigsäureanhydrid-Medium . Diese Methode ermöglicht die effiziente Produktion der Verbindung mit hoher Ausbeute und Reinheit.
Analyse Chemischer Reaktionen
Ethyl-4-(3,4-Dichlorphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit gängigen Reduktionsmitteln durchgeführt werden, um reduzierte Derivate zu ergeben.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Dichlorphenylgruppe, was zur Bildung verschiedener substituierter Derivate führt.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Synthesis of Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
The compound can be synthesized through various methods, including microwave-assisted synthesis and conventional heating techniques. The synthesis typically involves the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of a base such as potassium tert-butoxide. The use of microwave irradiation has been shown to enhance reaction efficiency and yield .
Key Synthesis Parameters:
- Reagents: Substituted aldehydes, ethyl acetoacetate, urea
- Catalyst: Potassium tert-butoxide
- Solvent: Ethanol
- Method: Microwave irradiation or conventional heating
- Yield: Generally high (good to excellent) under optimized conditions
Anticancer Activity
Recent studies have highlighted the anticancer potential of ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. In vitro assays have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this scaffold showed promising results in MTT assays and enzymatic activity tests .
Table 1: Anticancer Activity of Synthesized Derivatives
Antimicrobial Activity
In addition to anticancer properties, some derivatives of this compound have exhibited antimicrobial activities against a range of pathogens. This has been attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways in microorganisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds. Modifications on the phenyl ring and variations in the substituents have been shown to influence both potency and selectivity against different biological targets.
Key Findings:
- Chlorination at specific positions on the phenyl ring enhances anticancer activity.
- Alkyl substitutions on the pyrimidine moiety can improve solubility and bioavailability.
Wirkmechanismus
The mechanism of action of Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its antiviral or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional variations among DHPM derivatives are critical in determining their physicochemical and biological properties. Below is a detailed comparison of ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with analogous compounds:
Substituent Effects on Aromatic Rings
- Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Substituents: 3,4-Dimethoxy groups (electron-donating). UV-Vis spectra exhibit a redshift compared to non-substituted analogs due to extended conjugation . Biological Implications: Methoxy groups may improve solubility but reduce membrane permeability compared to halogenated analogs.
Ethyl 4-(2',4'-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Substituents: 2',4'-Dichloro groups (electron-withdrawing).
- Properties: Melting point: 249–251°C; FTIR peaks at 3250 cm⁻¹ (NH), 1740 cm⁻¹ (ester C=O), and 1698 cm⁻¹ (pyrimidine C=O) .
- Comparison: The 3,4-dichloro isomer (target compound) likely has a distinct crystal packing and dipole moment due to substituent positioning, though melting point data are unavailable.
Heterocyclic Modifications
- Ethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Structure: Incorporates an imidazo[2,1-b]thiazole moiety. Synthesis: Obtained via a green Biginelli protocol with curtailed reaction time .
- Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Substituents: Furan ring (oxygen-containing heterocycle). Synthesis: Catalyzed by transition metal-supported solid catalysts (e.g., eggshell-based systems) .
Halogenation and Bioactivity
- Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Substituents: Single 4-chloro group. Synthesis: Optimized using a DABCO-based molten salt catalyst, achieving high yields (85–92%) . Comparison: The mono-chloro derivative may exhibit lower steric hindrance and higher synthetic yields than the 3,4-dichloro analog.
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Research Implications
The 3,4-dichlorophenyl substituent likely enhances the target compound’s lipophilicity and binding affinity to hydrophobic biological targets compared to methoxy or mono-halogenated analogs. However, the lack of explicit data on its bioactivity, melting point, and synthetic yield highlights gaps for future studies. Further research should prioritize catalytic optimization and in vitro bioactivity screening for this derivative.
Biologische Aktivität
Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis methods, and various biological evaluations that highlight its potential therapeutic applications.
- Molecular Formula : C₁₄H₁₄Cl₂N₂O₃
- Molecular Weight : 329.18 g/mol
- CAS Number : 374090-04-7
The compound features a tetrahydropyrimidine structure which is known for its role in various biological activities. The presence of the dichlorophenyl group enhances its pharmacological properties.
Synthesis Methods
The synthesis of ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, which involves the condensation of aldehydes, urea, and β-keto esters. This multi-component reaction is efficient for producing dihydropyrimidinones with diverse substituents that can modulate biological activity .
Antimicrobial Properties
Research has demonstrated that derivatives of tetrahydropyrimidines exhibit notable antimicrobial activity. Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its antibacterial and antifungal properties. In vitro studies have shown effectiveness against various bacterial strains and fungi .
Antiviral Activity
The compound has also been investigated for antiviral properties. Studies indicate that it can inhibit viral replication in certain models, suggesting potential as an antiviral agent . The mechanism may involve interference with viral entry or replication processes.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have yielded promising results. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways .
Case Studies and Research Findings
A selection of case studies highlights the biological activity of ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound is synthesized via the Biginelli reaction , a one-pot multicomponent condensation of:
- 3,4-Dichlorobenzaldehyde (aryl aldehyde),
- Ethyl acetoacetate (β-ketoester), and
- Urea/thiourea (urea component).
Q. Methodology :
Q. Key Validation :
- NMR/FT-IR : Confirm the presence of the tetrahydropyrimidine ring (C=O at ~1700 cm, NH stretching at ~3300 cm).
- X-ray Crystallography : Resolve stereochemistry and hydrogen bonding ().
Q. How is the crystal structure of this compound determined, and what conformational features are observed?
Methodology :
Q. Example :
- Disorder Handling : Ethyl groups in asymmetric units may show positional disorder; resolved via occupancy refinement and rigid bond restraints ().
Q. What are the reported biological activities of structurally related dihydropyrimidinone derivatives?
Key Findings :
- Antitubercular Activity : Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl] derivatives showed IC values lower than isoniazid against M. tuberculosis H37Rv ().
- Thymidine Phosphorylase Inhibition : Methyl 4-(4-chlorophenyl) analogs exhibited IC = 0.014 µM, comparable to tipiracil-HCl ().
- Anticancer Potential : Microwave-synthesized derivatives demonstrated cytotoxicity via apoptosis induction ().
Q. How can reaction conditions be optimized to improve yield and regioselectivity in analogs of this compound?
Strategies :
- Microwave-Assisted Synthesis : Reduces time from 12 hours to 1 hour with 90% yield ().
- Catalyst Screening : NHCl vs. HCl – NHCl minimizes side products in thiourea derivatives ().
- Solvent Effects : Ethanol enhances solubility of aryl aldehydes vs. acetonitrile ().
Q. Data Contradiction :
- Thiourea vs. Urea : Thiourea derivatives (e.g., 2-thioxo analogs) show lower yields (~60%) due to side reactions (). Resolution: Use excess thiourea (3 mmol) and acetic acid ().
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
SAR Insights :
- 3,4-Dichlorophenyl Group : Enhances lipophilicity (LogP = 2.67) and membrane permeability ().
- Fluorine Substitution : Improves metabolic stability and target binding (e.g., 4-fluorophenyl derivatives in ).
- Pyrazole vs. Phenyl : Pyrazole-containing analogs exhibit higher anti-TB activity due to enhanced π-π stacking ().
Q. Validation :
- Docking Studies : Molecular modeling against M. tuberculosis enoyl-ACP reductase ().
- In Vitro Assays : Cytotoxicity screening via MTT assay on cancer cell lines ().
Q. What analytical challenges arise in characterizing this compound, and how are they resolved?
Challenges :
- Polymorphism : Multiple crystal forms due to flexible ethyl ester group ().
- Disordered Atoms : Ethyl or methyl groups in X-ray structures; addressed using SHELXL restraints ().
- Hydrogen Bonding Ambiguity : NH protons in dynamic exchange; resolved via low-temperature crystallography ().
Q. Advanced Techniques :
Q. How can computational methods aid in understanding the mechanism of action for this compound?
Approach :
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., thymidine phosphorylase) ().
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity ().
- ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., BBB permeability, CYP inhibition) ().
Q. Case Study :
- Anti-TB Activity : Docking of 4-fluorophenyl derivatives into M. tuberculosis DprE1 active site ().
Q. How do experimental data contradictions (e.g., crystallographic vs. spectroscopic results) impact structural assignments?
Example :
- Discrepancy : NMR suggests planar NH, while X-ray shows non-planar hydrogen bonding.
- Resolution : Variable-temperature NMR confirms dynamic NH exchange, while X-ray captures static H-bonding ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
